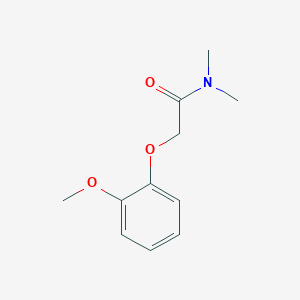
1-cyclopentyl-4-(2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-(2-methylbenzyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazines. CPP has been studied extensively for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, which make it a valuable tool for studying the nervous system.
Mécanisme D'action
CPP acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. It has also been found to interact with other receptors in the brain, including the adrenergic and histaminergic receptors. The exact mechanism of action of CPP is still not fully understood, but it is believed to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
CPP has been found to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has also been found to increase the level of cAMP in the brain, which is a key signaling molecule involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a valuable tool for studying the nervous system and the effects of drugs on the brain. However, one limitation of using CPP is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving CPP. One area of interest is the development of new drugs that target the serotonin and dopamine receptors, which could have potential applications in the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of CPP on the nervous system, which could provide valuable insights into the mechanisms of drug addiction and withdrawal.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of cyclopentylmagnesium bromide with 1-(2-methylbenzyl)piperazine. Another method involves the reaction of 1-cyclopentylpiperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
CPP is commonly used in scientific research as a tool to study the nervous system. It has been found to interact with various receptors in the brain, including serotonin and dopamine receptors. CPP has also been used to study the effects of drugs on the nervous system, as it can mimic the effects of certain drugs.
Propriétés
IUPAC Name |
1-cyclopentyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-10-12-19(13-11-18)17-8-4-5-9-17/h2-3,6-7,17H,4-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOYXLLPZQPTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)





![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)

![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
